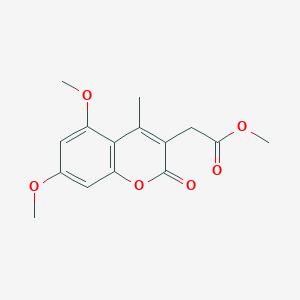

methyl 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Description

Methyl 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a chemical compound with the molecular formula C15H16O6 and a molecular weight of 292.28 g/mol . It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields .

Properties

IUPAC Name |

methyl 2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6/c1-8-10(7-13(16)20-4)15(17)21-12-6-9(18-2)5-11(19-3)14(8)12/h5-6H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLBRXPAGBZMJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves the condensation of 5,7-dimethoxy-4-methylcoumarin with methyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF) . The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of methyl 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate. The compound has been evaluated for its efficacy against various cancer cell lines, particularly breast cancer (MCF-7) and colorectal cancer (HCT-116).

Case Study: Anticancer Activity

- In Vitro Testing : The compound was tested using the MTT assay on MCF-7 cell lines. Results indicated that it exhibited significant cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin. The IC50 values for the compound were found to be in the low micromolar range, indicating potent anticancer activity .

-

Mechanism of Action :

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation through interference with the cell cycle.

- Modulation of signaling pathways associated with cancer progression.

Antimicrobial Activity

This compound has also shown promising antimicrobial properties against various pathogens.

Case Study: Antimicrobial Efficacy

- Testing Against Bacteria : Studies demonstrated that the compound exhibited effective antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. Its structural features were correlated with enhanced antimicrobial potency .

-

Potential Applications :

- Development of new antimicrobial agents to combat resistant bacterial strains.

- Formulation in topical applications for skin infections.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase.

Findings on Enzyme Inhibition

- Mechanism : Preliminary studies suggest that this compound may inhibit acetylcholinesterase activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .

-

Research Implications :

- Further exploration could lead to the development of novel therapeutic agents for cognitive disorders.

- Potential use in combination therapies to enhance the efficacy of existing treatments.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of methyl 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate: Known for its diverse biological activities.

7-ethoxy-4-methylcoumarin: Another chromen-2-one derivative with similar properties.

6,7-dimethoxy-2H-chromen-2-one: Shares structural similarities and biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its dual methoxy groups and the presence of a methyl ester moiety contribute to its versatility in various chemical reactions and applications .

Biological Activity

Methyl 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, with the CAS number 892559-75-0, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C15H16O6 |

| Molecular Weight | 292.28 g/mol |

| Purity | NLT 98% |

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the modulation of apoptosis-related pathways and cell cycle regulation.

Case Study:

In a study involving human colon carcinoma HCT-15 cells, this compound showed a notable reduction in cell viability with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Preliminary studies suggest it may inhibit the production of pro-inflammatory cytokines and enzymes, potentially making it beneficial for treating inflammatory diseases.

Mechanism:

The anti-inflammatory activity might be attributed to the compound's ability to interfere with signaling pathways that lead to inflammation, although detailed molecular mechanisms remain to be fully elucidated.

3. Enzyme Inhibition

This compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. Such interactions could contribute to its therapeutic effects.

Example:

Enzyme assays indicate that this compound can inhibit acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Ethylthiadiazole | Contains a thiadiazole ring | Antimicrobial and anticancer |

| 7-Methoxychromenone | Chromenone structure with methoxy group | Anticancer properties |

| N-(4-hydroxyphenyl)-N'-(1H-indolyl)urea | Indole and urea moiety | Antitumor activity |

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound. These derivatives often exhibit enhanced biological activities compared to the parent compound.

In Silico Studies:

Molecular docking simulations have been employed to predict the binding affinity of this compound with various target proteins, providing insights into its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing methyl 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate?

- Methodological Answer : Synthesis typically involves condensation reactions between coumarin precursors and methyl acetoacetate derivatives. Critical parameters include:

- Reagent purity : Ensure anhydrous conditions to avoid side reactions (e.g., hydrolysis of ester groups).

- Catalyst selection : Acidic or basic catalysts (e.g., ZnCl₂) can influence cyclization efficiency .

- Temperature control : Reflux conditions (e.g., 80–100°C in 1,4-dioxane) optimize reaction kinetics .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures isolates the pure product .

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Multi-modal spectroscopic and crystallographic techniques are essential:

- X-ray diffraction (XRD) : Resolves the chromen-2-one core and substituent positions (e.g., acetoxy and methoxy groups) .

- NMR spectroscopy : ¹H and ¹³C NMR verify methoxy (δ 3.8–4.0 ppm) and ester carbonyl (δ 170–175 ppm) signals .

- Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 335.112 for C₁₇H₁₈O₇) .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound?

- Methodological Answer : Systematic parameter screening is critical:

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) to enhance cyclization efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) may improve solubility of phenolic intermediates .

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Byproduct analysis : Monitor side reactions (e.g., demethylation) via TLC or HPLC to adjust stoichiometry .

Q. What experimental designs are suitable for studying this compound’s bioactivity?

- Methodological Answer : Use factorial or split-plot designs to evaluate multiple variables:

- Biological replicates : Include ≥4 replicates per treatment to account for biological variability .

- Dose-response curves : Test concentrations from 1 µM to 100 µM in antioxidant or cytotoxicity assays .

- Control groups : Compare against reference compounds (e.g., ascorbic acid for antioxidant assays) .

- Data normalization : Express bioactivity as % inhibition relative to controls, using ANOVA for significance testing .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Conduct meta-analyses with strict inclusion criteria:

- Standardize assays : Re-evaluate results using identical protocols (e.g., DPPH radical scavenging under pH 7.4) .

- Control for purity : Verify compound purity (>95% by HPLC) to exclude confounding effects from impurities .

- Cross-species validation : Test activity in multiple models (e.g., human cell lines vs. murine in vivo systems) .

Q. What methodologies assess the environmental fate of this compound?

- Methodological Answer : Follow ecotoxicology frameworks like Project INCHEMBIOL:

- Abiotic degradation : Study hydrolysis/photolysis rates under UV light (λ = 254 nm) in aqueous buffers .

- Bioaccumulation : Measure logP values (estimated ~2.5) to predict partitioning into lipid-rich tissues .

- Aquatic toxicity : Perform Daphnia magna assays to determine LC₅₀ values .

Q. How to establish structure-activity relationships (SAR) for coumarin derivatives?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified methoxy/methyl groups and compare IC₅₀ values .

- Computational modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with antioxidant capacity .

- Crystallographic data : Map steric effects of substituents on receptor binding (e.g., COX-2 inhibition) .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

- Methodological Answer :

- Sample preparation : Use SPE (solid-phase extraction) with C18 cartridges to isolate the compound from biological fluids .

- Chromatography : Optimize HPLC gradients (e.g., 60:40 acetonitrile/water with 0.1% formic acid) for baseline separation .

- Detection limits : Employ UPLC-MS/MS to achieve quantification at ng/mL levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.